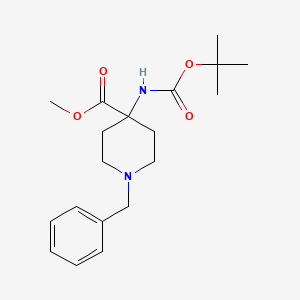

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate

Description

Chemical Identity and Nomenclature

This compound exists under multiple systematic names reflecting its complex structural features. The compound is officially designated as methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative nomenclature includes 1-Benzyl-4-N-Boc-amino-isonipecotic acid methyl ester and methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, with the Chemical Abstracts Service registry number 294180-37-3 providing unique identification in chemical databases.

The molecular structure encompasses several distinct functional domains that contribute to its chemical versatility. The core piperidine ring provides conformational flexibility while maintaining structural integrity, with the benzyl substituent at position 1 offering aromatic character and potential for π-π interactions. The tert-butoxycarbonyl protecting group at position 4 serves a dual purpose, providing amino protection during synthetic sequences while offering steric bulk that influences reaction selectivity.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C19H28N2O4 |

| Molecular Weight | 348.44 g/mol |

| CAS Registry Number | 294180-37-3 |

| MDL Number | MFCD09749832 |

| InChI Key | ABKUDWKUABCGGM-UHFFFAOYSA-N |

| PubChem CID | 21303776 |

The stereochemical considerations of this compound are particularly noteworthy, as the piperidine ring can adopt multiple conformations with the substituents occupying axial or equatorial positions. The presence of two substituents at position 4 creates a quaternary carbon center, which significantly influences the compound's reactivity profile and synthetic utility.

Historical Context in Organic Chemistry

The development of this compound emerged from the broader evolution of piperidine chemistry and protective group strategies in organic synthesis. Piperidine derivatives have been recognized as privileged scaffolds in medicinal chemistry since the early 20th century, with their saturated six-membered ring providing both conformational flexibility and metabolic stability. The incorporation of tert-butoxycarbonyl protecting groups became prevalent following their introduction as amino-protective strategies in peptide synthesis during the 1960s and 1970s.

The specific structural motif represented by this compound gained prominence through research focused on opioid receptor ligands and central nervous system active compounds. Historical synthesis methods for related 1-benzyl-4-aniline piperidine-4-carboxylic acid derivatives were reported in Chinese patent literature, demonstrating multi-step synthetic approaches starting from 1-benzyl-4-piperidone precursors. These early methodologies employed hydrocyanic acid addition reactions followed by aniline incorporation and subsequent hydrolysis steps, achieving total yields of approximately 77 percent through optimized reaction conditions.

The evolution of synthetic methodologies for this compound class reflects broader trends in organic chemistry toward more environmentally sustainable processes. Traditional synthetic routes utilized extensive organic solvent systems including dichloromethane and isopropanol, but modern approaches have emphasized solvent reduction and process optimization. Contemporary synthesis strategies focus on minimizing waste generation while maximizing product yields through careful optimization of reaction parameters and purification techniques.

Significance in Chemical Research

This compound occupies a central position in pharmaceutical intermediate chemistry due to its structural versatility and functional group compatibility. The compound serves as a key building block for constructing more complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients targeting central nervous system disorders. Its significance extends beyond simple intermediate utility, as the compound provides a platform for investigating structure-activity relationships in drug discovery programs.

The dual functionality of this compound as both a synthetic intermediate and a research tool has contributed to its widespread adoption in medicinal chemistry laboratories. Research applications encompass peptide synthesis, where the tert-butoxycarbonyl group provides selective amino protection during coupling reactions, and natural product synthesis, where the piperidine core serves as a bioisostere for naturally occurring alkaloid structures. The benzyl substituent offers additional synthetic handles for further functionalization through aromatic substitution reactions or benzyl deprotection strategies.

Contemporary research has demonstrated the compound's utility in developing novel therapeutic agents with improved pharmacological profiles. The structural framework allows for systematic modification of individual functional groups while maintaining core molecular recognition features. This modularity has proven particularly valuable in optimizing drug-like properties such as solubility, permeability, and metabolic stability during lead compound optimization phases.

| Research Application | Specific Use | Advantage |

|---|---|---|

| Pharmaceutical Intermediate | Active pharmaceutical ingredient synthesis | Modular structure allows systematic modification |

| Peptide Synthesis | Amino acid building block | Selective protection strategies |

| Medicinal Chemistry | Lead compound optimization | Structure-activity relationship studies |

| Natural Product Synthesis | Alkaloid bioisostere | Conformational and electronic similarity |

Current Research Landscape

The current research landscape surrounding this compound reflects ongoing interest in piperidine-based therapeutics and synthetic methodology development. Recent patent literature has described improved synthetic routes that minimize environmental impact while maintaining high product yields, addressing both economic and sustainability concerns in pharmaceutical manufacturing. These developments include optimized reaction conditions that reduce organic solvent consumption and simplify purification procedures.

Modern research applications have expanded beyond traditional pharmaceutical synthesis to encompass materials science and catalysis applications. The compound's structural features make it suitable for incorporation into metal-organic framework structures and coordination polymer systems, where the nitrogen-containing heterocycle can serve as a ligand for metal centers. These applications represent emerging areas of investigation that leverage the compound's coordination chemistry alongside its established synthetic utility.

Mechanistic studies have provided detailed insights into the compound's reactivity patterns and transformation pathways. Research has demonstrated that the compound can undergo various chemical reactions including oxidation to form corresponding nitrogen oxides, reduction reactions that selectively remove the tert-butoxycarbonyl protecting group, and nucleophilic substitution reactions that introduce different functional groups at the benzyl position. Common reagents for these transformations include hydrogen peroxide or meta-chloroperbenzoic acid for oxidation reactions, palladium on carbon catalysts for reductive deprotection, and sodium hydride with alkyl halides for substitution chemistry.

The compound's mechanism of action in biological systems involves interaction with various molecular targets, particularly enzymes involved in peptide bond formation and metabolic pathways. Research has shown that it can function as either a substrate for proteases that cleave peptide bonds or as an inhibitor for enzymes involved in cellular metabolism. The formation of covalent or non-covalent bonds during these interactions significantly influences cellular processes including signal transduction and gene expression, making it a valuable tool for biochemical research applications.

Current synthetic methodology development continues to focus on improving reaction efficiency and expanding the scope of accessible derivatives. Recent advances have included the development of continuous flow synthetic protocols that enable larger-scale production with improved safety profiles and reduced reaction times. These technological improvements have enhanced the compound's accessibility for research applications while maintaining the high purity standards required for pharmaceutical development.

Properties

IUPAC Name |

methyl 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-18(2,3)25-17(23)20-19(16(22)24-4)10-12-21(13-11-19)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKUDWKUABCGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612162 | |

| Record name | Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294180-37-3 | |

| Record name | Methyl 1-benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate typically involves the protection of the amino group on the piperidine ring with a Boc (tert-butoxycarbonyl) group. This is followed by the esterification of the carboxylate group with methanol. The benzyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.

Major Products

The major products formed from these reactions include N-oxides, deprotected amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate has diverse applications in scientific research.

- Chemistry: It is used as an intermediate in synthesizing complex organic molecules.

- Biology: The compound is studied for its potential biological activities and interactions with biomolecules. It can influence cell signaling pathways, gene expression, and cellular metabolism and may modulate the activity of kinases and phosphatases, which are critical for signal transduction.

- Medicine: It serves as a precursor in developing pharmaceutical agents, particularly in synthesizing piperidine-based drugs. Similar compounds have been used in synthesizing derivatives that act as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs).

- Industry: The compound is used to produce fine chemicals and as a building block in material science.

This piperidine derivative has potential biological activities and has garnered attention in medicinal chemistry, especially as a precursor for synthesizing compounds with antiviral properties. Similar compounds have been investigated as inhibitors for human immunodeficiency virus type 1 non-nucleoside reverse transcriptase, suggesting that this compound may also possess antiviral properties.

Mechanism of Action

The mechanism of action of Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine which can then interact with various enzymes or receptors. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several derivatives, differing primarily in substituents at the 4-position of the piperidine ring. Key analogs include:

Key Observations :

- Boc vs. Phenylamino Groups: The Boc group in the target compound provides steric protection, reducing unintended side reactions during synthesis compared to EA6176’s phenylamino group, which lacks such protection .

- Lipophilicity : Benzyl Carfentanil (LogP 3.21) exhibits higher lipophilicity than EA6176 (estimated LogP ~2.8), influencing membrane permeability and metabolic stability .

- Regulatory Status : Benzyl Carfentanil is classified as a Schedule I controlled substance due to its opioid activity, whereas Boc-protected derivatives are typically unregulated intermediates .

Challenges :

Physicochemical and Analytical Data

- HPLC Analysis : Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates analogs like Benzyl Carfentanil, with retention times influenced by substituent polarity .

- Stability : Boc-protected derivatives exhibit superior shelf-life compared to unprotected amines, which are prone to oxidation .

Biological Activity

Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for synthesizing compounds with antiviral properties. This article delves into the compound's mechanisms of action, biochemical properties, and relevant case studies that highlight its therapeutic applications.

Structural Characteristics

The compound features a Boc-protected amino group and a benzyl substituent , which are critical for its biological activity. The structural formula is represented as follows:

Target Interaction

This compound has been identified as a precursor in the synthesis of derivatives that act as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Similar compounds have demonstrated the ability to bind to reverse transcriptase, inhibiting viral replication processes.

The compound exhibits significant interactions with various enzymes and proteins, facilitating biochemical reactions essential for cellular function. It can act as both a substrate and an inhibitor, influencing metabolic pathways by forming covalent or non-covalent bonds with target proteins.

Cellular Effects

Research indicates that this compound can modulate cellular signaling pathways, affecting gene expression and cellular metabolism. It may influence the activity of kinases and phosphatases, which are vital for signal transduction, thereby altering cellular functions related to growth and differentiation.

Pharmacological Effects

The pharmacological effects of this compound include:

- Antiviral Activity : The compound has shown potential as an antiviral agent against HIV-1 and possibly other viruses due to its structural similarity to known NNRTIs.

- Cytotoxicity : In vitro studies have indicated varying levels of cytotoxicity against cancer cell lines, suggesting its utility in cancer therapy .

Antiviral Evaluation

A study evaluated the antiviral efficacy of N-benzyl 4,4-disubstituted piperidines, revealing that modifications in the benzyl group significantly impacted their inhibitory activity against influenza A virus. The original hit compound demonstrated an EC50 value of 9.3 µM against the H1N1 virus, with further modifications leading to improved potency .

| Compound | EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|

| Original Hit | 9.3 ± 0.7 | 100 ± 0 |

| Modified Compound | 1.9 ± 0.1 | 49 ± 2 |

Structure-Activity Relationship (SAR)

A detailed SAR analysis showed that the presence of the benzyl group at R1 was crucial for maintaining antiviral activity. The absence or alteration of this group led to a complete loss of activity, emphasizing its importance in drug design .

Q & A

Basic Research Questions

Q. How can researchers optimize the Boc protection step during synthesis of Methyl 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylate?

- Methodological Answer : The Boc (tert-butoxycarbonyl) protection step is critical for amine group stability. To improve yield:

- Use anhydrous conditions with a 2:1 molar ratio of Boc anhydride to the amine in dichloromethane (DCM).

- Add 4-dimethylaminopyridine (DMAP) as a catalyst to enhance reaction efficiency.

- Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and quench with ice-cold water to isolate the product .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10–40%) to separate impurities.

- Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C for 12 hours to obtain crystalline solids.

- Confirm purity via HPLC (≥98%) and NMR spectroscopy .

Q. How should researchers characterize the stereochemistry and crystal structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Employ SHELX software for structure refinement. Use Mo-Kα radiation (λ = 0.71073 Å) to resolve hydrogen bonding and piperidine ring conformation .

- NMR Spectroscopy : Assign peaks using ¹H (400 MHz) and ¹³C (100 MHz) spectra in CDCl₃. Key signals include δ 1.44 ppm (Boc tert-butyl group) and δ 5.16 ppm (benzyl ester protons) .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer :

- Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon).

- Prepare stock solutions in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw degradation. Stability data shows <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved in this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (85:15) at 1.0 mL/min. Retention times differ by ~2 minutes for enantiomers.

- Derivatization : React with Mosher’s acid chloride (R- or S-configuration) and analyze via ¹⁹F NMR to confirm enantiopurity .

Q. What advanced analytical methods detect trace impurities (<0.1%) in this compound?

- Methodological Answer :

- UHPLC-MS/MS : Utilize a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor m/z 324.42 [M+H]⁺ and fragment ions (e.g., m/z 175.28 for the Boc group loss).

- High-Resolution Mass Spectrometry (HRMS) : Achieve ppm-level accuracy to identify synthetic byproducts like de-esterified intermediates .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray)?

- Methodological Answer :

- Cross-validate using DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the piperidine ring.

- Perform DFT Calculations (e.g., Gaussian 16) to model expected NMR shifts and compare with experimental data.

- Re-examine crystallographic data for potential disorder or solvent inclusion artifacts .

Q. What are the degradation pathways under acidic/basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : Reflux in 1M HCl at 80°C for 24 hours cleaves the Boc group, yielding the free amine (confirmed by LC-MS).

- Basic Conditions : Treat with 0.1M NaOH to hydrolyze the methyl ester to the carboxylic acid (monitored via IR at 1700 cm⁻¹).

- Forced Degradation Studies : Use QbD principles to identify critical stability parameters for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.